molecular formula C15H11NO3S B277048 Phenyl quinoline-8-sulfonate

Phenyl quinoline-8-sulfonate

Cat. No. B277048
M. Wt: 285.3 g/mol
InChI Key: NEPWCKJYABFTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl quinoline-8-sulfonate (PQS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PQS is a sulfonated quinoline derivative that has been widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

Phenyl quinoline-8-sulfonate has been used extensively in scientific research due to its unique properties. Phenyl quinoline-8-sulfonate has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. Phenyl quinoline-8-sulfonate has also been used as a photosensitizer for photodynamic therapy, which is a promising cancer treatment method. In addition, Phenyl quinoline-8-sulfonate has been used as a ligand for the development of new drugs and as a tool for the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of Phenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the formation of complexes with metal ions. Phenyl quinoline-8-sulfonate can form stable complexes with copper and zinc ions, which can lead to the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cancer cells, leading to their destruction. Phenyl quinoline-8-sulfonate can also bind to proteins, which can alter their activity and function.
Biochemical and Physiological Effects:
Phenyl quinoline-8-sulfonate has been shown to have several biochemical and physiological effects. Phenyl quinoline-8-sulfonate can induce apoptosis, which is a programmed cell death mechanism that is important for the regulation of cell growth and development. Phenyl quinoline-8-sulfonate can also inhibit the activity of enzymes, such as acetylcholinesterase, which is important for the regulation of neurotransmitter levels in the brain. Phenyl quinoline-8-sulfonate has also been shown to have anti-inflammatory effects, which can be useful for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Phenyl quinoline-8-sulfonate has several advantages for lab experiments. Phenyl quinoline-8-sulfonate is a highly stable compound that can be easily synthesized and purified. Phenyl quinoline-8-sulfonate is also a fluorescent compound, which can be useful for the detection of metal ions and the study of protein-ligand interactions. However, Phenyl quinoline-8-sulfonate has some limitations for lab experiments. Phenyl quinoline-8-sulfonate can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, Phenyl quinoline-8-sulfonate can be sensitive to light and can degrade over time, which can affect its stability and activity.

Future Directions

There are several future directions for the research and development of Phenyl quinoline-8-sulfonate. One potential direction is the development of Phenyl quinoline-8-sulfonate-based photosensitizers for cancer therapy. Phenyl quinoline-8-sulfonate can be modified to improve its selectivity and efficacy for cancer cells. Another potential direction is the development of Phenyl quinoline-8-sulfonate-based fluorescent probes for the detection of metal ions in biological samples. Phenyl quinoline-8-sulfonate can also be used as a tool for the study of protein-ligand interactions and the development of new drugs. Overall, Phenyl quinoline-8-sulfonate has the potential to be a valuable tool for scientific research and the development of new therapies.

Synthesis Methods

The synthesis of Phenyl quinoline-8-sulfonate involves the reaction of 8-aminoquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields Phenyl quinoline-8-sulfonate as a white crystalline solid with a high purity level. The synthesis of Phenyl quinoline-8-sulfonate is relatively simple and can be accomplished through a one-pot reaction. The purity and yield of Phenyl quinoline-8-sulfonate can be improved by optimizing the reaction conditions.

properties

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

phenyl quinoline-8-sulfonate

InChI

InChI=1S/C15H11NO3S/c17-20(18,19-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H

InChI Key

NEPWCKJYABFTOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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